molecular formula C6H11NaO5S B591022 Sodium cocoyl isethionate CAS No. 61789-32-0

Sodium cocoyl isethionate

Cat. No.: B591022
CAS No.: 61789-32-0
M. Wt: 218.199
InChI Key: WYHCVLBWWXVCEM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium Cocoyl Isethionate (SCI) is a mild soap-free cleansing agent known for its ability to mitigate disruption of skin’s barrier . It is derived from coconut and is regarded as compatible with sensitive skin . It’s an anionic surfactant, meaning a cleansing agent with a negative instead of a positive charge . It is primarily used in soaps, cleansers, shampoos, and cleansing products due to its surfactant abilities .


Synthesis Analysis

The synthesis method of this compound takes coconut oil acid and hydroxyethyl sodium sulfonate as raw materials . A novel catalyst, which has both catalytic function and solvent function, is added . This method solves the problems of large viscosity, difficult mass transfer, low yield, and the like in the later stage of esterification reaction .


Molecular Structure Analysis

This compound is a fine white powder that’s derived from coconut oil . It’s a sodium salt that’s known to be gentle on the skin . The process of creating it includes mixing a natural sulfonic acid called isethionic acid with the fatty acids that naturally occur in coconut oil .


Chemical Reactions Analysis

This compound is prepared via the following reaction: sodium isethionate is reacted with either the fatty acid mixture from coconut oil or the corresponding chlorides to form this compound .


Physical and Chemical Properties Analysis

This compound is a fine white powder with a mild odor . It is stable at a pH of 6-8 and hydrolyzes outside of this pH range . It is soluble in warm water .

Scientific Research Applications

  • Solubilization in Liquid Detergent Systems : SCI is not typically found in liquid detergent systems due to its limited solubility in water. However, studies have focused on the enthalpy of solubilization and equilibrium of solubilization to enable its use in liquid detersive systems. Methods to prevent SCI recrystallization in aqueous solutions include using secondary surfactants to tie CI ions within micelles, exchanging sodium ions with ammonium ions, and emulsification of SCI to change micelles into emulsified oil drops (Sun, Parr, & Erickson, 2003).

  • Synthesis and Characterization : SCI's synthesis, purification, and physicochemical characterization have been studied, revealing the importance of recrystallization for purity and analyzing its solubility and decomposition characteristics. For instance, sodium lauroyl isethionate (SLI), a specific homologue, has been synthesized and characterized, showing its critical micellar concentration and surface tension properties (Jeraal, Roberts, Mcrobbie, & Harbottle, 2017).

  • Mildness to the Skin Barrier : SCI is an important ingredient in mild, synthetic detergent cleansing bars. Its mildness to the skin barrier compared to other surfactants like sodium dodecyl sulfate (SDS) is attributed to the size of SCI micelles relative to the skin's aqueous pores. The SCI micelles experience significant steric hindrance, which prevents them from penetrating the skin barrier and causing perturbation (Ghosh & Blankschtein, 2008).

  • Safety Assessment : Safety assessments of SCI in cosmetic formulations indicate it is slightly to practically non-toxic, with concentration-dependent ocular irritation. It has been found safe for use in cosmetics at specific concentrations in rinse-off and leave-on products (Isethionate, 1993).

  • Irritancy Potential in Syndet Bars : Cross-over trials comparing syndet bars containing varying amounts of SCI, disodium lauryl sulfosuccinate, and wheat starch have shown differences in irritancy potential. Bars with higher wheat starch content were less irritating (Korting, Lukacs, Hamm, Stanzl, & Braun-falco, 1992).

Mechanism of Action

Future Directions

Sodium Cocoyl Isethionate provides skincare benefits and serves as a fantastic alternative to harsher, drying cleansers (like sulfates) . It is great for all skin types, particularly those with sensitive or dry skin since it’s not as harsh as other surfactants . It can be used daily, but should be used twice at most for hair care, cleansing, and body products .

Biochemical Analysis

Biochemical Properties

Sodium Cocoyl Isethionate functions as a surfactant, which reduces the surface tension of a liquid, making it an excellent component for both cleansing and hair conditioning . It interacts with both oil and water, allowing them to mix, which is crucial in the removal of dirt and oil from the skin and hair .

Cellular Effects

This compound has a significant impact on various types of cells, particularly skin cells. It is known for creating a rich lather that does not dry out or irritate the skin upon application . It effectively removes dirt, oil, and makeup residue from the skin, safeguarding the natural moisture barrier and preserving hydration levels .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to mix with oils to lift dirt off the face, helping to rinse away any residue leftover from the day . It is a gentle surfactant, so it has a reduced risk of skin irritation .

Temporal Effects in Laboratory Settings

It is known to be stable in a pH range of 6-8 .

Dosage Effects in Animal Models

There is limited information available on the effects of this compound at different dosages in animal models. It has been found to be slightly to practically non-toxic, with an oral LD50 of 4330mg/kg for rats .

Metabolic Pathways

It is known that this compound is derived from the fatty acids found in isethionic acid and coconut oil .

Transport and Distribution

This compound is a surfactant, which means it can reduce the surface tension of a liquid, allowing it to mix with both oil and water . This property allows it to be distributed within cells and tissues, where it can interact with both hydrophilic and hydrophobic molecules.

Subcellular Localization

As a surfactant, it is likely to be found wherever there are cell membranes, as these structures contain both hydrophilic and hydrophobic regions .

Properties

IUPAC Name

sodium;2-butanoyloxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S.Na/c1-2-3-6(7)11-4-5-12(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHCVLBWWXVCEM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.